
(2-Fluoro-phenyl)-(4-hydroxy-piperidin-1-yl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-Fluoro-phenyl)-(4-hydroxy-piperidin-1-yl)-methanone is a fluorinated phenyl methanone with a piperidinyl substituent. While the specific compound is not directly reported in the provided papers, related compounds with similar structures have been synthesized and studied for various applications, including as potential anti-tuberculosis drugs and as ligands for brain imaging of 5-HT2A receptors, which are relevant to psychiatric illnesses such as depression and anorexia .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration. For example, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved with a reasonable overall yield of 62.4% using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials . Radiosynthesis of similar compounds for imaging purposes has been performed with high radiochemical purity and specific activity, indicating the potential for high-quality imaging agents .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various spectroscopic techniques and, in some cases, by single crystal X-ray diffraction studies. For instance, the piperidine ring in one of the compounds was found to adopt a chair conformation, and the geometry around certain atoms was described as distorted tetrahedral. The structures often exhibit both inter- and intramolecular hydrogen bonds, contributing to the stability of the crystal structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their potential applications. For example, the radiosynthesis of fluorophenyl piperidinyl methanone derivatives involves halogen exchange reactions and electrophilic iododestannylation, which are key steps in preparing the compounds for Single Photon Emission Computerized Tomography (SPECT) brain imaging .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as Log P values, have been measured to assess their lipophilicity, which is important for their ability to cross the blood-brain barrier. The thermal properties have also been studied using thermogravimetric analysis, revealing that some of these structures are stable over a wide temperature range. The HOMO-LUMO energy gap and other electronic parameters have been evaluated to understand the electronic structure and reactivity of the molecules .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- Research on the nucleophilic aromatic substitution of the nitro-group has been reviewed, indicating the significance of such reactions in the synthesis of complex organic compounds, potentially including those structurally related to the queried chemical (Pietra & Vitali, 1972).
- The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of various pharmaceuticals, showcases the importance of halogenated biphenyl compounds in medicinal chemistry, offering insights into synthetic approaches that could be relevant for structurally similar compounds (Qiu et al., 2009).
Pharmacophore Design and Receptor Studies
- Arylcycloalkylamines, such as phenylpiperidines, have been identified as pharmacophoric groups in several antipsychotic agents, illustrating the therapeutic relevance of compounds with structural features similar to the compound (Sikazwe et al., 2009).
Advanced Materials and Chemical Sensing
- Phosphonic acids, with their versatile applications, including in medicinal chemistry and material science, highlight the broad utility of compounds featuring phosphorus, potentially offering a context for exploring related functionalities in compounds like (2-Fluoro-phenyl)-(4-hydroxy-piperidin-1-yl)-methanone (Sevrain et al., 2017).
Safety And Hazards
The safety and hazards of similar compounds are usually determined through laboratory testing and are provided in safety data sheets. For example, 2-Fluorophenylacetone is classified as a combustible liquid and precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces .
Direcciones Futuras
The future directions in the study of similar compounds often involve the design of new drugs with modified physicochemical characteristics and increased pharmaceutical effectiveness. The unique properties of fluorine, including its small size and highest electronegativity, make it an interesting element for the design of new bioactive molecules .
Propiedades
IUPAC Name |
(2-fluorophenyl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-4-2-1-3-10(11)12(16)14-7-5-9(15)6-8-14/h1-4,9,15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXSCKZCQOUNED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601938 |
Source


|
| Record name | (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone | |
CAS RN |
1082804-68-9 |
Source


|
| Record name | (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


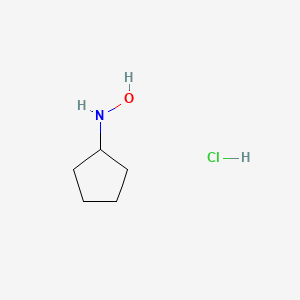

![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)
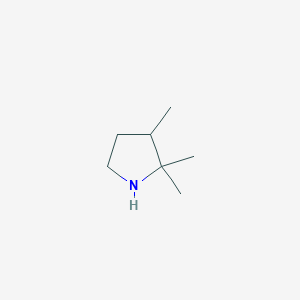
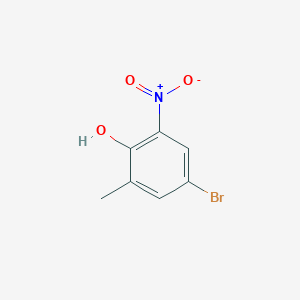
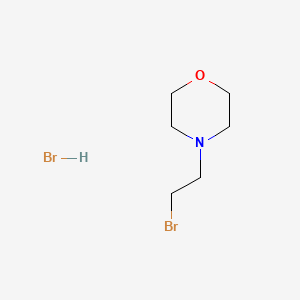


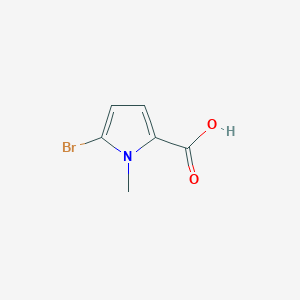



![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)